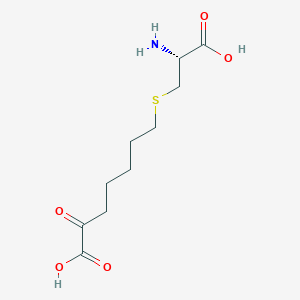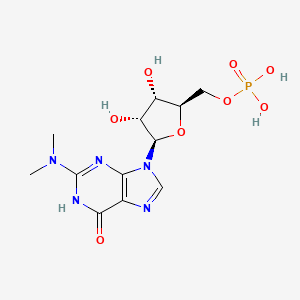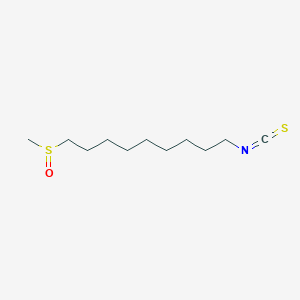
O-Des(2-dimethylaminoethyl)-O-methyl Itopride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmetramadol, also known as O-desmethyltramadol (O-DSMT), is an opioid analgesic and the main active metabolite of tramadol . Tramadol is demethylated by the liver enzyme CYP2D6 to desmetramadol in the same way as codeine .
Synthesis Analysis
Tramadol is demethylated by the liver enzyme CYP2D6 to desmetramadol . This process is similar to the variation in effects seen with codeine, where individuals who have a less active form of CYP2D6 will tend to have reduced analgesic effects from tramadol .
Molecular Structure Analysis
The IUPAC name for Desmetramadol is 3-(2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol . Its molecular formula is C15H23NO2 and its molar mass is 249.354 g·mol−1 .
Chemical Reactions Analysis
Desmetramadol is metabolized in the liver into the active metabolite N, O-didesmethyltramadol via CYP3A4 and CYP2B6 . The inactive tramadol metabolite N-desmethyltramadol is metabolized into the active metabolite N, O-didesmethyltramadol by CYP2D6 .
Scientific Research Applications
Research on Microfluidic Applications
Recent advances in microfluidic technology have opened up potential applications for compounds like “O-Des(2-dimethylaminoethyl)-O-methyl Itopride” in the generation and stabilization of double emulsions. These emulsions can encapsulate both hydrophilic and hydrophobic bioactives, which is promising for targeted drug delivery systems .
Mechanism of Action
Target of Action
O-Des(2-dimethylaminoethyl)-O-methyl Itopride, also known as Desmetramadol, is an opioid analgesic and the main active metabolite of tramadol . Its primary targets are the μ-opioid receptors , where it acts as a G-protein biased full agonist . It shows comparatively far lower affinity for the δ- and κ-opioid receptors .
Mode of Action
Desmetramadol interacts with its targets, the μ-opioid receptors, by binding to them and inducing an analgesic effect . It also acts as an antagonist of the serotonin 5-HT 2C receptor, at pharmacologically relevant concentrations, via competitive inhibition .
Biochemical Pathways
The activation of μ-opioid receptors by Desmetramadol leads to downstream signaling that causes dopamine and norepinephrine release . The 5-HT 2C receptors, which are inhibited by Desmetramadol, regulate dopamine release in various regions of the brain, including the striatum, prefrontal cortex, nucleus accumbens, hippocampus, hypothalamus, and amygdala .
Pharmacokinetics
Desmetramadol is metabolized in the liver into the active metabolite N, O-didesmethyltramadol via CYP3A4 and CYP2B6 . Its elimination half-life is 6-8 hours . The inactive tramadol metabolite N-desmethyltramadol is metabolized into the active metabolite N, O-didesmethyltramadol by CYP2D6 .
Result of Action
The molecular and cellular effects of Desmetramadol’s action include pain relief due to its analgesic effect, and potential anti-depressant properties due to its inhibition of the 5-HT 2C receptor . The mix of both the parent compound and metabolites contributes significantly to the complex pharmacological profile of tramadol .
Action Environment
The action, efficacy, and stability of Desmetramadol can be influenced by environmental factors such as the individual’s metabolic rate and the activity of their CYP2D6 enzyme . Individuals who have a less active form of CYP2D6 will tend to have reduced analgesic effects from tramadol .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for O-Des(2-dimethylaminoethyl)-O-methyl Itopride involves the reaction of Itopride with 2-dimethylaminoethyl chloride followed by methylation of the resulting product.", "Starting Materials": [ "Itopride", "2-dimethylaminoethyl chloride", "Sodium hydroxide", "Methyl iodide", "Diethyl ether", "Water" ], "Reaction": [ "Itopride is dissolved in diethyl ether and sodium hydroxide is added to the solution.", "2-dimethylaminoethyl chloride is added dropwise to the solution and the mixture is stirred for several hours.", "The resulting product is extracted with diethyl ether and washed with water.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The residue is dissolved in methanol and methyl iodide is added to the solution.", "The mixture is stirred for several hours and the product is isolated by filtration.", "The product is washed with methanol and dried under vacuum." ] } | |
CAS RN |
331239-23-7 |
Product Name |
O-Des(2-dimethylaminoethyl)-O-methyl Itopride |
Molecular Formula |
C₁₇H₁₉NO₄ |
Molecular Weight |
301.34 |
synonyms |
3,4-Dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide; 3,4-Dimethoxy-N-(4-methoxybenzyl)benzamide; Itopride Impurity_x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1144949.png)

